molecular formula C17H16N2OS B2696914 N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine CAS No. 324065-60-3

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B2696914
CAS No.: 324065-60-3
M. Wt: 296.39
InChI Key: RLEQDBRHGPEYNJ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C17H16N2OS and a molecular weight of 296.39 g/mol . It is a solid, achiral substance featuring a 1,3-thiazol-2-amine core, a pharmacophore recognized for its diverse bioactivity and utility in medicinal chemistry research . This specific 2-aminothiazole derivative is supplied for research purposes as a building block and for biological screening. The 2-aminothiazole scaffold is a privileged structure in drug discovery, present in several marketed drugs, and is extensively investigated for developing novel therapeutic agents . Compounds within this class have demonstrated significant potential in anticancer research, with studies showing that structurally similar N,4-diaryl-1,3-thiazole-2-amines act as potent tubulin polymerization inhibitors . These inhibitors bind to the colchicine site on tubulin, disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and inducing apoptosis in cancer cells . This mechanism is a validated strategy in oncology drug development. Beyond oncology, the 2-aminothiazole core is a key pharmacophore in antimicrobial research. Recent studies on molecular hybrids incorporating thiazole and benzimidazole rings have shown promising activity against fungal strains such as C. neoformans and bacterial strains . Furthermore, related compounds, such as benzimidazole-2-amines, have shown potent activity against parasitic diseases like leishmaniasis, inhibiting key parasite enzymes and inducing oxidative stress and apoptosis in the parasites . This highlights the broader scope of 1,3-thiazol-2-amines in infectious disease research. This product is intended for research use by qualified scientists in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)15-11-21-17(19-15)18-14-5-3-4-6-16(14)20-2/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEQDBRHGPEYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-methoxyphenyl isothiocyanate with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthetic Routes

MethodDescription
Thioamide ReactionInvolves the reaction of thioamides with α-haloketones.
Continuous Flow ReactorsUtilizes automated systems for large-scale production.

Chemistry

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine serves as a building block for synthesizing more complex thiazole derivatives. Its structural characteristics allow it to participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones.
  • Reduction: Capable of undergoing reduction to yield dihydrothiazole derivatives.
  • Substitution: Electrophilic aromatic substitution can introduce various substituents on the phenyl rings.

Biology

Research indicates that this compound exhibits potential antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various pathogens, making it a candidate for further exploration in antimicrobial drug development.

Medicine

The compound has been investigated for its therapeutic potential in treating diseases such as cancer. Studies have shown that thiazole derivatives can inhibit enzymes involved in cancer cell proliferation, suggesting a mechanism of action that may lead to the development of new anticancer agents.

Case Study: Anticancer Activity
A study evaluated the anticancer effects of thiazole derivatives on cancer cell lines (LoVo and MCF-7). The results indicated significant anti-proliferative effects, with some derivatives demonstrating IC50 values as low as 2.44 µM against LoVo cells. This highlights the compound's potential as a lead in drug development targeting cancer therapies .

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows it to be incorporated into polymers and other materials for enhanced performance.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-amine derivatives exhibit diverse biological activities influenced by substituent variations on the thiazole core and aryl groups. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents (Thiazole C4 / Amine N) Key Properties & Activities Reference
N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine C4: 4-methylphenyl
N: 2-methoxyphenyl
- IC₅₀: 0.28 µM (SGC-7901 cells)
- Tubulin inhibition via colchicine-site binding
- Moderate lipophilicity (LogP: ~3.5)
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) C4: 4-methoxyphenyl
N: 2,4-dimethoxyphenyl
- IC₅₀: 0.12 µM (SGC-7901 cells)
- Enhanced potency due to additional methoxy groups
- Higher LogP (~4.1) improves membrane permeability
N-(4-Methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine (1) C4: pyridin-2-yl
N: 4-methylphenyl
- 25% inhibition of PfAtg8-PfAtg3 interaction at 5 µM
- Pyridine enhances hydrogen bonding but reduces LogP (~2.8)
N-(2-Methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine C4: 4-nitrophenyl
N: 2-methoxyphenyl
- Nitro group increases electron-withdrawing effects
- Lower potency in antiproliferative assays (IC₅₀ > 1 µM) due to reduced solubility
4-(3,4-Dichlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine HBr C4: 3,4-dichlorophenyl
N: 2-methoxyphenyl
- Chlorine substituents improve tubulin binding
- Hydrobromide salt enhances aqueous solubility
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) C4: 4-chlorophenyl
N: bis-propargyl
- Propargyl groups increase metabolic stability
- Moderate anti-inflammatory activity (IC₅₀: 8.7 µM in COX-2 assay)

Key Findings:

Substituent Effects on Activity :

  • Electron-Donating Groups (e.g., methoxy, methyl) : Improve tubulin binding by enhancing π-π stacking and hydrophobic interactions. Compound 10s (2,4-dimethoxyphenyl) shows 2.3× greater potency than the target compound due to additional methoxy groups .
  • Electron-Withdrawing Groups (e.g., nitro, chloro) : Reduce antiproliferative activity but improve solubility when ionized (e.g., hydrobromide salt in ).

Impact of Aromatic Systems :

  • Pyridine vs. Phenyl : Pyridine-containing analogues (e.g., compound 1 ) exhibit lower LogP and altered binding modes due to nitrogen’s electronegativity, reducing potency in microtubule inhibition .

Structural Flexibility :

  • N-Alkylation (e.g., propargyl) : Increases metabolic stability but may reduce target affinity due to steric hindrance .

Data Tables

Table 2: Physical and Spectral Data Comparison

Compound Melting Point (°C) ¹H NMR (δ, ppm) GC-MS (m/z) LogP
This compound 176–178 7.08 (t, 1H), 7.31 (d, 2H), 3.65 (s, 3H) 296.10 3.5
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 180–182 6.98 (d, 2H), 3.82 (s, 6H) 342.15 4.1
N-(2-Methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine 142–144 8.21 (d, 2H), 7.64 (d, 2H) 327.36 2.9

Biological Activity

N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C17H16N2OS
  • Molecular Weight : 296.39 g/mol
  • CAS Number : 324065-60-3
  • Structural Features : The compound features a methoxy group at the 2-position and a methyl group at the 4-position of the phenyl rings, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it has been suggested that thiazole derivatives can inhibit enzymes involved in bacterial cell wall synthesis, thus exerting antimicrobial effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that thiazole compounds can exhibit significant activity against a range of pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to other known antimicrobial agents.
  • Biofilm Inhibition : It has been reported to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating infections caused by these bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored. Thiazole derivatives are known for their cytotoxic properties against various cancer cell lines.

Case Studies:

  • Cell Line Studies : In vitro studies have indicated that this compound exhibits cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. The presence of electron-donating groups like methyl enhances its activity against these cells .
  • Mechanism of Action : The anticancer effects may be mediated through apoptosis induction and inhibition of specific signaling pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
N-(2-methoxyphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amineModerateHighChlorine substituent enhances reactivity
N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amineHighModerateAdditional methyl group improves solubility
N-(2-methoxyphenyl)-4-nitrophenyl-1,3-thiazol-2-amineLowHighNitro group increases electron affinity

Q & A

Q. What are the common synthetic routes for preparing N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine?

Methodological Answer: The compound can be synthesized via the Hantzsch thiazole synthesis method. This involves reacting a substituted thiourea derivative (e.g., N-(2-methoxyphenyl)thiourea) with a α-haloketone (e.g., 4-(4-methylphenyl)-2-bromoacetophenone) under reflux conditions in ethanol or methanol. Catalytic acetic acid is often added to accelerate cyclization. Purification is typically achieved via recrystallization from dimethylformamide (DMF)/water mixtures .

Q. How is the compound structurally characterized in academic research?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substituent positions and purity. Aromatic protons appear in the δ 6.5–8.0 ppm range, while the thiazole C2-amine proton resonates near δ 5.5–6.0 ppm .
  • X-ray Crystallography: Single-crystal diffraction (using SHELX software) resolves bond lengths, angles, and dihedral angles. For example, the thiazole ring in similar derivatives shows planarity deviations of <10° with adjacent aryl rings .

Q. What analytical techniques are used to assess purity and yield?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% threshold).
  • Melting Point Analysis: Sharp melting points (e.g., 506–507°C in related compounds) indicate crystallinity and homogeneity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for thiazole derivatives?

Methodological Answer: Discrepancies in bond angles or torsional strains may arise from disordered solvent molecules or thermal motion. Refinement strategies include:

  • Applying SHELXL restraints to hydrogen atoms and aromatic rings.
  • Validating data with PLATON checks for missed symmetry or twinning. For example, reports a Flack parameter of 0.06 (8), confirming correct absolute structure .

Q. What in silico methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclin-dependent kinases). The thiazole core often forms hydrogen bonds with kinase hinge regions .
  • QSAR Studies: Hammett constants (σ) of substituents (e.g., methoxy vs. methyl groups) correlate with antimicrobial IC50_{50} values. Electron-withdrawing groups enhance electrophilic reactivity .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be analyzed?

Methodological Answer: Contradictions may stem from:

  • Pharmacokinetic Variability: Poor oral bioavailability (e.g., due to low solubility) can reduce in vivo efficacy. Use logP calculations (e.g., ClogP ≈ 3.5) to optimize lipophilicity .
  • Assay Conditions: Differences in cell lines (e.g., HC-04 hepatocytes vs. AtT-20 pituitary cells) or incubation times impact IC50_{50} values. Standardize protocols using ’s subtoxic concentration thresholds (30 µM) .

Q. How can reaction conditions be optimized for higher synthetic yields?

Methodological Answer:

  • Solvent Screening: Replace ethanol with acetonitrile to reduce side-product formation.
  • Catalyst Optimization: Substituent-sensitive reactions benefit from Lewis acids (e.g., ZnCl2_2) or microwave-assisted heating (60–80% yield improvements in ) .

Q. What strategies improve the pharmacokinetics of thiazole-based derivatives?

Methodological Answer:

  • Prodrug Design: Esterification of the 2-amine group enhances membrane permeability.
  • Structural Modifications: Introducing pyridyl or morpholine substituents (as in ) improves aqueous solubility and CYP450 stability .

Q. What challenges arise in in vivo toxicity profiling of thiazole derivatives?

Methodological Answer:

  • Off-Target Effects: Screen for hERG channel inhibition (cardiotoxicity risk) using patch-clamp assays.
  • Metabolite Identification: LC-MS/MS detects reactive intermediates (e.g., sulfoxide metabolites) that may cause hepatotoxicity .

Q. How do substituent electronic effects influence the compound’s reactivity?

Methodological Answer:

  • Electron-Donating Groups (e.g., methoxy): Stabilize the thiazole ring via resonance, reducing electrophilic substitution rates.
  • Electron-Withdrawing Groups (e.g., chloro): Increase ring electron deficiency, favoring nucleophilic attacks at C5. ’s C–H⋯π interactions (2.8–3.0 Å) highlight steric vs. electronic trade-offs .

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